N'-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)oxamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-8-4-5-9(14)6-10(8)16-13(18)12(17)15-7-11(19-2)20-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPKXGUCMFLNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)oxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 290.75 g/mol. The compound features a chloro-substituted aromatic ring and a dimethoxyethyl side chain, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Many oxamide derivatives are known to inhibit enzymes involved in various metabolic pathways.
- Antimicrobial Properties : The presence of halogen and aromatic groups can enhance antimicrobial activity against a range of pathogens.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory responses.
Biological Activity Data
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. | |
| Enzyme Inhibition | Inhibits specific enzymes related to metabolic pathways. | |
| Anti-inflammatory | Reduces inflammation in cellular models. |
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent.
-
Enzyme Inhibition
- Research focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The findings indicated that this compound could serve as a lead for developing treatments for neurodegenerative diseases by enhancing cholinergic signaling.
-
Anti-inflammatory Activity
- In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Solubility : The 2,2-dimethoxyethyl group in the target compound likely enhances aqueous solubility compared to alachlor’s methoxymethyl and diethylphenyl groups.
- Crystal Packing : ’s crystal data reveal that N-(2,2-dimethoxyethyl) derivatives adopt Z-conformations stabilized by intramolecular hydrogen bonds (N11–O24, N18–O24), a feature that may extend to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
